molecular formula C18H24N2O3 B4425003 1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one

1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4425003
M. Wt: 316.4 g/mol
InChI Key: KWZWGXHNKOEAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrrolidin-2-one core, an indole derivative, and a methoxypropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the indole derivative and the methoxypropan-2-yl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxypropan-2-yl)oxirane
  • 1-(1-Methoxypropan-2-yl)oxypropan-2-ol
  • 2-(2-Methoxy-1-methylethoxy)-1-propanol

Uniqueness

1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-8-14-6-4-5-7-16(14)20(12)18(22)15-9-17(21)19(10-15)13(2)11-23-3/h4-7,12-13,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZWGXHNKOEAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
Reactant of Route 2
1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
Reactant of Route 3
1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
Reactant of Route 4
1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
Reactant of Route 6
1-(1-methoxypropan-2-yl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.